molecular formula C11H16N4 B13153428 2-(Piperidin-1-yl)pyridine-4-carboximidamide

2-(Piperidin-1-yl)pyridine-4-carboximidamide

Cat. No.: B13153428
M. Wt: 204.27 g/mol
InChI Key: CQPSQBTYWLNQLZ-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)pyridine-4-carboximidamide is a chemical compound with the molecular formula C11H16N4 It is known for its unique structure, which includes a piperidine ring attached to a pyridine ring through a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)pyridine-4-carboximidamide typically involves the reaction of 4-cyanopyridine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)pyridine-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(Piperidin-1-yl)pyridine-4-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)pyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-yl)pyridine-3-carboximidamide
  • 2-(Piperidin-1-yl)pyridine-5-carboximidamide
  • 2-(Morpholin-1-yl)pyridine-4-carboximidamide

Uniqueness

2-(Piperidin-1-yl)pyridine-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and selectivity towards molecular targets. These differences make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

2-piperidin-1-ylpyridine-4-carboximidamide

InChI

InChI=1S/C11H16N4/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H3,12,13)

InChI Key

CQPSQBTYWLNQLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=N)N

Origin of Product

United States

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